molecular formula C20H17BrN4O2S2 B2430977 3-bromo-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392300-03-7

3-bromo-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

カタログ番号 B2430977
CAS番号: 392300-03-7
分子量: 489.41
InChIキー: DBZBIFDJOLERQD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-bromo-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H17BrN4O2S2 and its molecular weight is 489.41. The purity is usually 95%.
BenchChem offers high-quality 3-bromo-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-bromo-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anticonvulsant Agents

  • Compounds related to 3-bromo-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide have been synthesized for potential use as anticonvulsant agents. One study found that these compounds showed promise when compared with standard drugs like phenytoin sodium, lamotrigine, and sodium valproate in anticonvulsant activity (Archana., Srivastava, & Kumar, 2002).

Photodynamic Therapy for Cancer Treatment

  • Some derivatives have been characterized for their suitability in photodynamic therapy, a treatment method for cancer. A study detailed the promising fluorescence properties and high singlet oxygen quantum yield of these compounds, making them suitable as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antitumor Properties

  • Research has also been conducted on Schiff bases derived from 1,3,4-thiadiazole compounds, revealing their significant antimicrobial activity and DNA protective abilities. Some compounds have exhibited cytotoxicity on cancer cell lines, suggesting potential use in chemotherapy (Gür et al., 2020).

Antiviral Activities

  • Novel derivatives have been synthesized and evaluated for their in vitro antiviral activity against various viruses, including HIV, HSV, and vaccinia viruses. One compound in particular showed distinct antiviral activity (Selvam et al., 2010).

Anticancer Evaluation

  • There has been research on the synthesis of new compounds for potential use as anticancer agents. Studies include the evaluation of these compounds' in vitro anticancer activity against human cancer cell lines, highlighting some compounds as promising anticancer agents (Tiwari et al., 2017).

Psychotropic Activity

  • Some novel derivatives have been synthesized and found to possess psychotropic activity. They demonstrated sedative action, anti-inflammatory activity, cytotoxic effects, and NO-induction ability concerning tumor cell lines (Zablotskaya et al., 2013).

Antituberculosis Studies

  • Research has been done on 3-heteroarylthioquinoline derivatives for their in vitro activity against Mycobacterium tuberculosis. Certain compounds were found to be the most active, showing potential as antituberculosis agents (Chitra et al., 2011).

Adenosine Receptor Antagonists

  • Studies have explored thiazole and thiadiazole analogues as novel classes of adenosine receptor antagonists. These findings contribute to understanding molecular recognition at adenosine receptors (van Muijlwijk-Koezen et al., 2001).

特性

IUPAC Name

3-bromo-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN4O2S2/c21-15-8-3-6-14(11-15)18(27)22-19-23-24-20(29-19)28-12-17(26)25-10-4-7-13-5-1-2-9-16(13)25/h1-3,5-6,8-9,11H,4,7,10,12H2,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZBIFDJOLERQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。